tert-Butyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate
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Overview
Description
tert-Butyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate: is a chemical compound with the molecular formula C12H22N2O2 and a molecular weight of 226.32 g/mol . It is a derivative of bicyclo[2.2.1]heptane, a structure known for its rigidity and stability. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate typically involves the reaction of bicyclo[2.2.1]heptane derivatives with tert-butyl carbamate. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Bases like sodium hydride or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its rigid bicyclic structure makes it a valuable building block for designing new compounds .
Biology: In biological research, this compound is used to study the effects of rigid bicyclic structures on biological systems. It can be used as a model compound to investigate the interactions between small molecules and biological macromolecules .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure may offer advantages in drug design, such as improved stability and bioavailability .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-Butyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate involves its interaction with molecular targets in biological systems. The rigid bicyclic structure allows it to fit into specific binding sites on proteins or enzymes, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl (1R,2R,4S)-2-aminobicyclo[2.2.1]heptane-2-carboxylate: This compound has a similar bicyclic structure but differs in the position of the amino and carboxylate groups.
tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate: This compound contains an additional nitrogen atom in the bicyclic ring, which can alter its reactivity and applications.
Uniqueness: tert-Butyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate is unique due to its specific arrangement of functional groups and its rigid bicyclic structure. This uniqueness makes it valuable in various research and industrial applications, where stability and specific reactivity are required .
Properties
Molecular Formula |
C12H21NO2 |
---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
tert-butyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-10(2,3)15-9(14)11-4-6-12(13,8-11)7-5-11/h4-8,13H2,1-3H3 |
InChI Key |
HNBLCSBGRBKCRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C12CCC(C1)(CC2)N |
Origin of Product |
United States |
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